molecular formula C14H14BrNTe B14487902 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline CAS No. 63212-68-0

4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline

Cat. No.: B14487902
CAS No.: 63212-68-0
M. Wt: 403.8 g/mol
InChI Key: OPDLAPSMTIZCKS-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline is a chemical compound that features a tellurium atom bonded to a bromophenyl group and an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-bromophenyl telluride with N,N-dimethylaniline under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form tellurium oxides.

    Reduction: The compound can be reduced to form tellurium hydrides.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tellurium dioxide (TeO2).

    Reduction: Formation of tellurium hydride (TeH2).

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom can participate in redox reactions and form bonds with various biological molecules, making this compound a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

63212-68-0

Molecular Formula

C14H14BrNTe

Molecular Weight

403.8 g/mol

IUPAC Name

4-(4-bromophenyl)tellanyl-N,N-dimethylaniline

InChI

InChI=1S/C14H14BrNTe/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3

InChI Key

OPDLAPSMTIZCKS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)Br

Origin of Product

United States

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